Mycothiol
Beschreibung
Eigenschaften
CAS-Nummer |
192126-76-4 |
|---|---|
Molekularformel |
C17H30N2O12S |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
(2R)-2-acetamido-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C17H30N2O12S/c1-4(21)18-5(3-32)16(29)19-7-9(23)8(22)6(2-20)30-17(7)31-15-13(27)11(25)10(24)12(26)14(15)28/h5-15,17,20,22-28,32H,2-3H2,1H3,(H,18,21)(H,19,29)/t5-,6+,7+,8+,9+,10?,11-,12+,13+,14+,15?,17+/m0/s1 |
InChI-Schlüssel |
MQBCDKMPXVYCGO-FQBKTPCVSA-N |
SMILES |
CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O |
Isomerische SMILES |
CC(=O)N[C@@H](CS)C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amido-2-deoxy-alpha-D-glucopyranoside 1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside 1-D-myo-inositol-2-(N-acetyl-S-((3,7,8-trimethyl-4,6-dioxo-1,5-diazabicyclo(3.3.0)octa-2,7-dien-2-yl)methyl)-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside AcCys-GlcN-Ins mycothiol U17 cysteine |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Mycothiol shares functional parallels with other LMW thiols but exhibits structural and mechanistic uniqueness. Key comparisons include:
Glutathione (GSH)
Unique Aspects :
- MSH’s pseudodisaccharide core enhances resistance to heavy-metal oxidation compared to GSH .
- M. tuberculosis lacks GSH entirely, relying on MSH for survival under oxidative stress .
Ergothioneine (EGT)
Coexistence in Actinomycetes:
- Streptomyces parvulus VCCM 22513 produces both MSH and EGT, with duplicated egtC genes enhancing stress adaptation .
- MSH regulates secondary metabolism; mshA deletion in S. vietnamensis disrupted granaticin production, a polyketide antibiotic .
Coenzyme A (CoA)
Functional Divergence :
Research Findings and Implications
This compound as a Drug Target
- MshC Inhibition : NTF1836, a micromolar inhibitor of MshC, reduces MSH levels in M. tuberculosis, increasing susceptibility to ethionamide .
- MshD Structure : The crystal structure of MshD with acetyl-CoA provides a template for designing inhibitors against tuberculosis .
Functional Redundancy and Essentiality
- While MSH-deficient M. tuberculosis mutants are viable under standard conditions, they exhibit 83–290-fold reductions in MSH and heightened antibiotic susceptibility . This contrasts with earlier claims of MSH’s essentiality, likely dependent on environmental stress .
Evolutionary Adaptations
- MSH’s pseudodisaccharide structure may confer advantages in osmotic stress tolerance, as seen in mangrove-derived Streptomyces .
- The this compound-dependent AhpE peroxidase system in M. tuberculosis highlights MSH’s role in neutralizing host-derived peroxides during infection .
Table 1: Comparative Overview of Low-Molecular-Weight Thiols
Notes on Discrepancies:
- The essentiality of MSH in M. tuberculosis remains context-dependent. While Sareen et al. (2003) reported MSH as essential , recent studies show viability under nutrient-rich conditions, emphasizing its critical role during oxidative stress .
Q & A
Q. What is the structural composition of mycothiol, and how does it differ from other low-molecular-weight thiols like glutathione?
this compound (MSH) is a tripartite molecule comprising N-acetylcysteine linked via an amide bond to glucosamine, which is further connected to myo-inositol via an α(1→1) glycosidic bond . This structure contrasts with glutathione (GSH), a tripeptide (γ-glutamyl-cysteinyl-glycine) prevalent in eukaryotes and Gram-negative bacteria. The inositol moiety in MSH enhances its solubility and stabilizes interactions with enzymes like this compound-dependent peroxidases, a feature absent in GSH . Structural characterization typically employs NMR spectroscopy and mass spectrometry , with synthetic analogs used to validate biosynthetic intermediates .
Q. What are the key enzymes involved in this compound biosynthesis, and how are their activities characterized?
this compound biosynthesis involves four enzymes:
- MshA : Catalyzes the transfer of GlcNAc to myo-inositol.
- MshB : Deacetylates GlcNAc-Ins to GlcN-Ins.
- MshC : Attaches L-cysteine to GlcN-Ins.
- MshD : Acetylates the cysteinyl amine to form mature MSH .
Enzymatic activity is assayed via radiolabeled substrates (e.g., C-acetyl-CoA for MshD) or HPLC-based quantification of intermediates. Gene knockout studies in Mycobacterium smegmatis (e.g., ΔmshD mutants) reveal accumulation of precursors like Cys-GlcN-Ins, confirming enzyme roles .
Q. What experimental approaches are used to quantify this compound levels in bacterial cultures?
Monobromobimane (mBBr) derivatization followed by HPLC with fluorescence detection is the gold standard. This method traps thiols as fluorescent adducts, enabling quantification at nanomolar levels . For in vivo redox state analysis, redox-sensitive fluorescent probes (e.g., roGFP2) fused to this compound-specific binding domains track dynamic changes in MSH/MSSM (this compound disulfide) ratios during oxidative stress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound biosynthesis gene essentiality between in vitro and in vivo models?
Discrepancies arise due to functional redundancy with other thiols (e.g., ergothioneine) in in vivo environments. To address this:
- Use conditional knockout strains (e.g., tetracycline-inducible promoters) to bypass viability issues in in vitro assays.
- Perform metabolomic profiling under infection-mimicking conditions (e.g., hypoxia, nutrient limitation) to identify compensatory pathways .
- Compare transcriptomic data from in vitro cultures and infected macrophages to pinpoint stress-specific regulatory networks .
Q. What methodological considerations are critical when using this compound-deficient mutants to study oxidative stress responses?
- Redox buffer controls : Supplement cultures with exogenous thiols (e.g., GSH) to distinguish MSH-specific phenotypes from general redox imbalances.
- Stressor specificity : Use two-electron oxidants (e.g., ) versus one-electron oxidants (e.g., paraquat) to probe MSH-dependent vs. thioredoxin-dependent pathways .
- Protein mycothiolation assays : Employ anti-mycothiol antibodies or biotinylated probes to detect post-translational modifications in Δmsh mutants, clarifying MSH’s role in redox signaling .
Q. How does structural analysis of this compound synthase (MshD) inform targeted drug design against Mycobacterium tuberculosis?
MshD’s bidomain GNAT fold (N-terminal acetyl-CoA binding site; C-terminal catalytic domain) offers unique targeting opportunities:
- Crystallography (e.g., PDB ID 4QGG) reveals a charged substrate channel between domains, enabling virtual screening for inhibitors blocking acetyl transfer .
- Substrate analogs (e.g., acetyl-CoA mimics) are tested for competitive inhibition using isothermal titration calorimetry (ITC) to measure binding affinities .
- In silico molecular dynamics simulations predict conformational changes upon inhibitor binding, guiding lead optimization .
Q. How can researchers validate the specificity of this compound-dependent enzymes like mycoredoxin-1 (Mrx-1)?
- Activity assays : Compare Mrx-1’s reduction of mycothiolated proteins (e.g., methionine sulfoxide reductase) versus glutathionylated substrates using NADPH-coupled spectrophotometry .
- Cross-species complementation : Express Mrx-1 in E. coli (which lacks endogenous MSH) to confirm MSH/Mrx-1 pathway exclusivity .
- Structural mutagenesis : Replace active-site residues (e.g., Cys15) to disrupt disulfide reductase activity, confirming catalytic mechanisms .
Q. What strategies are recommended for analyzing this compound’s role in antibiotic resistance mechanisms?
- Time-kill assays : Measure survival rates of wild-type vs. Δmsh strains under sublethal antibiotic doses (e.g., isoniazid) .
- Metabolite tracing : Use C-labeled substrates to track MSH conjugation with antibiotics (e.g., kanamycin) via LC-MS/MS .
- Transcriptional profiling : Identify MSH-regulated efflux pumps (e.g., mmpL/mmpS genes) using RNA-seq during antibiotic stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
